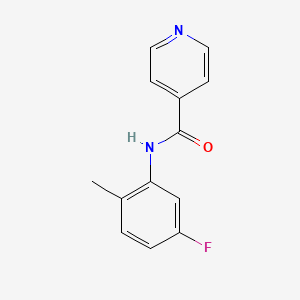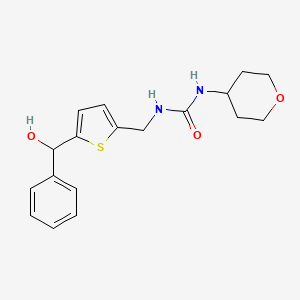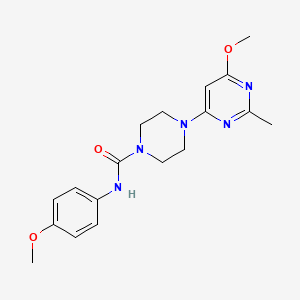
7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C23H23N3O2S and its molecular weight is 405.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Activities
Synthetic Pathways and Derivatives : Quinazoline derivatives are synthesized through various chemical reactions, yielding compounds with potential biological activities. For instance, the synthesis of thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, quinazoline, and carbamate derivatives has been explored, showing the versatility of quinazoline as a core structure for chemical modifications (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Pharmacological Properties : Sulfonamides and other quinazoline hybrids exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, and antitumor effects. This highlights the quinazoline scaffold's potential for developing new therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Applications in Drug Development
Anticancer Activities : Research on quinazoline derivatives, such as 2,3,7-trisubstituted quinazoline derivatives, has shown promising results in anticancer activity. The synthesis methodology and the optimization process have led to compounds with significant activity against specific cancer cell lines, underlining the potential of quinazoline derivatives in cancer therapy (Noolvi & Patel, 2013).
Optoelectronic Materials : Quinazoline derivatives have found applications beyond pharmacology, including in the development of optoelectronic materials. The incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems has been valuable for creating novel materials for organic light-emitting diodes (OLEDs) and other electronic devices, demonstrating the chemical versatility and applicability of quinazoline derivatives in various technological domains (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid with propyl isothiocyanate to form the corresponding thiourea. This thiourea is then reacted with 2-chloro-3-formylquinazolin-4(3H)-one to yield the desired compound.", "Starting Materials": [ "4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid", "propyl isothiocyanate", "2-chloro-3-formylquinazolin-4(3H)-one" ], "Reaction": [ "Step 1: Condensation of 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid with propyl isothiocyanate in the presence of a base such as triethylamine or sodium hydroxide to form the corresponding thiourea.", "Step 2: Reaction of the thiourea with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a base such as potassium carbonate or sodium hydride to yield the desired compound.", "Step 3: Purification of the product by column chromatography or recrystallization." ] } | |
CAS番号 |
403728-09-6 |
分子式 |
C23H23N3O2S |
分子量 |
405.52 |
IUPAC名 |
7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C23H23N3O2S/c1-2-12-26-22(28)19-9-8-18(15-20(19)24-23(26)29)21(27)25-13-10-17(11-14-25)16-6-4-3-5-7-16/h3-10,15H,2,11-14H2,1H3,(H,24,29) |
InChIキー |
FTKXVRWNVCGELS-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)NC1=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2958538.png)
![N,N-diethyl-2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]acetamide](/img/structure/B2958539.png)
![2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]nicotinonitrile](/img/structure/B2958541.png)
![(Z)-5-chloro-N-(3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2958543.png)

![3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2958547.png)

![7-[4-(Morpholinosulfonyl)phenoxy]-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2958551.png)
![5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2958552.png)

![ethyl {2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2958555.png)

![6-ethyl-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2958559.png)
![2-[1-(Ethoxycarbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B2958560.png)
